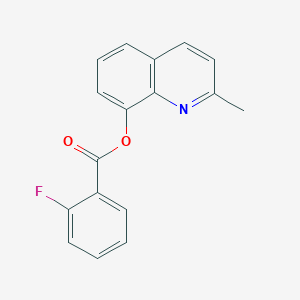

(2-Methylquinolin-8-yl) 2-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylquinolin-8-yl) 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSXHKZAKJICHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Quinoline Derivatives in Advanced Chemical Disciplines

Quinoline (B57606), a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in medicinal chemistry and materials science. nih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. rsc.org This broad spectrum of activity has led to the development of numerous quinoline-based drugs. nih.gov

The versatility of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune its electronic and steric properties to achieve desired biological effects or material characteristics. orientjchem.org For instance, the introduction of different substituents can enhance the pharmacological efficacy of the quinoline core. nih.gov In the realm of materials science, quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and sensors due to their unique photophysical properties.

Table 1: Examples of Bioactive Quinoline Derivatives

| Compound Name | Biological Activity |

|---|---|

| Chloroquine (B1663885) | Antimalarial |

| Ciprofloxacin | Antibacterial |

| Irinotecan | Anticancer |

Role of Benzoate Esters in Organic Synthesis and Functional Materials

Benzoate (B1203000) esters are a class of organic compounds derived from benzoic acid. They are widely employed in organic synthesis as protecting groups for alcohols and as intermediates in the formation of more complex molecules. organic-chemistry.org The ester linkage can be readily formed and cleaved under specific conditions, making it a valuable tool for synthetic chemists.

In addition to their role in synthesis, benzoate esters are integral components of functional materials. Their aromatic nature contributes to the thermal stability and mechanical properties of polymers. They are also used as plasticizers, fragrances, and in the formulation of pharmaceuticals. chemicalbook.comontosight.ai The reactivity of the ester group can be harnessed to create polymers with specific functionalities or to attach other molecules to a substrate. Benzoates have also been investigated as precursors for generating alkyl radicals under photoredox conditions, highlighting their utility in modern synthetic methods. acs.org

Impact of Fluorine Substitution in Designed Chemical Entities

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. chemxyne.com Due to its high electronegativity and small size, fluorine can alter a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. nih.govacs.org This has made fluorine a crucial element in drug design and materials science.

In medicinal chemistry, the replacement of a hydrogen atom with fluorine can block metabolic pathways, leading to an increased half-life of a drug. acs.org It can also enhance the binding affinity of a molecule to its target protein, resulting in increased potency. chemxyne.com The strategic placement of fluorine atoms can significantly improve the pharmacokinetic and pharmacodynamic profiles of a therapeutic agent. nih.gov For example, the introduction of a fluorine atom at specific positions on the quinoline (B57606) ring has been shown to enhance the antibacterial activity of quinolone antibiotics. orientjchem.org

Table 2: Physicochemical Properties Influenced by Fluorine Substitution

| Property | Effect of Fluorination |

|---|---|

| Metabolic Stability | Often increased |

| Lipophilicity | Increased |

| Acidity/Basicity | pKa can be modulated |

| Binding Affinity | Can be enhanced |

Current Research Landscape and Academic Interest in the Compound Class

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to (2-Methylquinolin-8-yl) 2-fluorobenzoate, involving the coupling of 2-methylquinolin-8-ol and a derivative of 2-fluorobenzoic acid.

Condensation Reactions Utilizing 2-Methylquinolin-8-ol and 2-Fluorobenzoic Acid Derivatives

The condensation reaction between an alcohol and a carboxylic acid is a fundamental method for ester synthesis. In the context of this compound, this would involve the reaction of 2-methylquinolin-8-ol with 2-fluorobenzoic acid. To facilitate this transformation, which is often unfavorable under neutral conditions, coupling agents are typically employed.

Inspired by studies on the chemoselective acylation of similar quinolinol systems, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are effective. researchgate.net The addition of a catalytic amount of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly improve the reaction yield and selectivity for the desired C8-ester. researchgate.net The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the solubility of the reactants and facilitate the reaction. researchgate.net

For instance, in the synthesis of related C8-esters of 2-amino-8-quinolinol, the use of EDCI and DMAP in THF has been shown to preferentially yield the ester product. researchgate.net A similar approach would be highly applicable to the synthesis of this compound.

Table 1: Representative Conditions for Direct Condensation

| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Solvent | Product |

| 2-Methylquinolin-8-ol | 2-Fluorobenzoic acid | EDCI | DMAP | THF | This compound |

This table is a representation of a plausible synthetic route based on analogous reactions.

Acylation Reactions with Acid Chlorides and Related Reagents

A more reactive approach to esterification involves the use of an acyl chloride, such as 2-fluorobenzoyl chloride. This highly electrophilic reagent readily reacts with the hydroxyl group of 2-methylquinolin-8-ol to form the target ester. These reactions are often rapid and proceed to high conversion.

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (iPr₂NEt), to neutralize the hydrochloric acid byproduct. researchgate.net A suitable aprotic solvent, for instance, dichloromethane (B109758) (DCM) or THF, is used to dissolve the reactants. The use of 2-fluorobenzoyl chloride with a base like diisopropylethylamine has been shown to be effective in the formation of C8-esters in related quinoline systems. researchgate.net

Precursor Synthesis and Functionalization of 2-Methylquinolin-8-ol

The availability of the key precursor, 2-methylquinolin-8-ol, is crucial. This compound can be synthesized through various established methods. solubilityofthings.com One common approach is the Doebner-von Miller reaction, which involves the reaction of o-aminophenol with crotonaldehyde (B89634) in the presence of an oxidizing agent. google.com In a modified procedure, o-nitrophenol can be used as both a reactant and an oxidant, where it is reduced in situ to o-aminophenol, which then reacts with crotonaldehyde. google.com This process involves addition, dehydration to form a ring, and subsequent dehydrogenation to yield 2-methyl-8-hydroxyquinoline. google.com

Strategies for Introducing the 2-Fluorobenzoate Moiety

The introduction of the 2-fluorobenzoate moiety is central to the synthesis of the target compound. As detailed in section 2.1, this is primarily achieved through direct esterification. The choice between using 2-fluorobenzoic acid with a coupling agent or the more reactive 2-fluorobenzoyl chloride depends on factors such as the desired reaction conditions and the availability of reagents. The esterification of fluorinated aromatic carboxylic acids is a well-established transformation, and various methods can be applied. rsc.org

Derivatization and Analogue Synthesis via Modifications of the Core Scaffold

The quinoline scaffold is a versatile platform for the synthesis of a wide range of analogues. nih.govnih.gov Functionalization of the quinoline ring can be achieved at various positions, allowing for the introduction of diverse substituents. nih.govrsc.org For example, electrophilic aromatic substitution reactions can introduce groups onto the benzene (B151609) portion of the quinoline ring, while nucleophilic substitution can occur on the pyridine (B92270) ring.

In the context of this compound, analogues could be synthesized by modifying the 2-methylquinolin-8-ol precursor prior to esterification. For instance, substitution at other positions on the quinoline ring would lead to a library of related compounds. The development of quinoline-based chiral derivatizing reagents also highlights the potential for creating stereochemically complex analogues. asianpubs.orgresearchgate.net

Late-Stage Functionalization Approaches on Related Quinoline Esters

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for the rapid diversification of complex molecules. acs.org This approach involves the selective modification of a molecule at a late stage in the synthetic sequence. For quinoline esters, LSF could be employed to introduce additional functional groups onto the quinoline or benzoate rings.

Transition metal-catalyzed C-H activation is a prominent LSF technique that could be applied to this compound. rsc.orgresearchgate.net By carefully selecting the catalyst and directing group, it is possible to achieve regioselective functionalization of specific C-H bonds, leading to novel analogues with potentially enhanced properties. rsc.orgresearchgate.net This strategy avoids the need for de novo synthesis of each analogue, making it a more efficient approach for exploring structure-activity relationships. acs.org

Mechanistic Studies of Ester Bond Formation

The formation of the ester bond in this compound typically proceeds via the reaction of 8-hydroxy-2-methylquinoline with a derivative of 2-fluorobenzoic acid. The most common methods involve the use of 2-fluorobenzoyl chloride in the presence of a base, or a coupling agent-mediated reaction with 2-fluorobenzoic acid itself.

The mechanism of formation using 2-fluorobenzoyl chloride involves the nucleophilic attack of the hydroxyl group of 8-hydroxy-2-methylquinoline on the carbonyl carbon of the acid chloride. This is often facilitated by a tertiary amine base, such as triethylamine or pyridine, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to activate the carboxylic acid. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of the quinoline.

Investigation of C-F Bond Activation and Subsequent Functionalization Pathways

The carbon-fluorine bond in the 2-fluorobenzoate portion of the molecule is strong, but its activation and functionalization are achievable under specific conditions, often involving transition metals or metal-free radical approaches. springernature.com The position of the fluorine atom ortho to the ester group can influence its reactivity.

Transition-metal-catalyzed C-F bond activation is a prominent strategy. rsc.org Catalysts based on palladium, nickel, or rhodium can insert into the C-F bond, particularly with the aid of directing groups. baranlab.org While the ester itself is not a classical directing group for C-F activation, its electronic influence can play a role. Reductive cleavage of the C-F bond can also be achieved using low-valent metal complexes.

Metal-free C-F bond activation often relies on radical pathways. For instance, silyl (B83357) radicals generated in situ can mediate the defluorinative functionalization of aryl fluorides under mild conditions. springernature.com Another approach involves nucleophilic aromatic substitution (SNAr), where a strong nucleophile displaces the fluoride (B91410) ion. The electron-withdrawing nature of the ester carbonyl group can facilitate this process, especially if additional activating groups are present on the aromatic ring.

A study on the anaerobic biodegradation of 4-fluorobenzoate (B1226621) revealed an ATP-dependent enzymatic cleavage of the C-F bond, suggesting that biochemical pathways for such transformations are also plausible under specific conditions. nih.gov

Electrochemical Reaction Mechanisms and Reduction Pathways

The electrochemical behavior of this compound would be influenced by both the quinoline and the fluorobenzoate moieties. Quinoline derivatives are known to undergo both reduction and oxidation electrochemically. nih.gov

The quinoline ring system can be reduced at the cathode. For instance, electrochemical methods have been developed for the C3-thiolation of quinolines, which involves the cathodic reduction of the quinoline to form a reactive intermediate. rsc.org The reduction potential would be influenced by the substituents on the ring. The presence of the electron-donating methyl group and the electron-withdrawing ester group would modulate the electron density and thus the reduction potential.

The fluorobenzoate part of the molecule can also undergo electrochemical reduction, potentially leading to the cleavage of the C-F bond. The reduction potential for C-F bond cleavage is generally high but can be lowered by the presence of activating groups.

Oxidation at the anode would likely involve the quinoline ring system. The oxidation potentials of quinoline derivatives are strongly correlated with their chemical structure, with electron-donating groups facilitating oxidation. nih.gov

An electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C(sp²)–H acylation of quinolines, indicating that electrochemical methods can be used to functionalize the quinoline core. chemistryviews.org

Catalytic Transformations Involving this compound and Its Structural Homologues

The structural components of this compound offer multiple sites for catalytic transformations.

The quinoline nucleus and the fluorobenzoate ring are both amenable to metal-catalyzed cross-coupling reactions. The 8-acyloxyquinoline moiety can act as a leaving group in palladium-catalyzed cross-coupling reactions, although this is less common than using halide or triflate leaving groups.

More likely, the C-F bond of the 2-fluorobenzoate could participate in cross-coupling reactions, although this requires harsh conditions or specialized catalysts due to the strength of the C-F bond.

A more synthetically useful approach would be the functionalization of the quinoline ring itself. The C-H bonds of the quinoline ring can be activated and functionalized using transition metal catalysts. For example, ruthenium(II) has been shown to catalyze the amidation of the methyl group of 8-methylquinolines via C(sp³)-H activation. researchgate.netnih.gov This suggests that the methyl group of this compound could be a site for catalytic functionalization.

The following table summarizes potential metal-catalyzed coupling reactions for structural analogues.

| Reaction Type | Catalyst/Reagents | Substrate Analogue | Product Type |

| C(sp³)-H Amidation | [Ru(p-cymene)Cl₂]₂, AgSbF₆, R-N₃ | 8-Methylquinoline | 8-(Aminomethyl)quinoline |

| C-F Arylation | Pd(OAc)₂, P(t-Bu)₃, Ar-B(OH)₂ | Aryl Fluoride | Biaryl |

| C-H Arylation | Pd(OAc)₂, Norbornene, Ar-I | Quinoline | Aryl-substituted Quinoline |

Photoredox catalysis offers a mild and efficient way to generate radical intermediates that can react with quinoline derivatives. researchgate.net Quinoline N-oxides are often used as precursors in photoredox-catalyzed C-2 arylation reactions. rsc.org

For this compound, photoredox catalysis could enable functionalization at various positions. For example, visible-light-mediated photoredox catalysis can be used for the C-2 arylation of quinoline N-oxides using arenediazonium salts. rsc.org While the target molecule is not an N-oxide, similar principles of radical addition to the quinoline ring could apply.

Photoredox catalysis can also be employed for the generation of radicals that can add to the quinoline ring. For instance, the combination of photoredox and anion-binding catalysis has been used for the enantioselective oxidative C–H functionalization of tetrahydroisoquinoline derivatives, a related heterocyclic system. rsc.org

The following table outlines representative photoredox-catalyzed reactions on quinoline systems.

| Reaction Type | Photocatalyst | Reagents | Substrate Analogue | Product Type |

| C-2 Arylation | Eosin Y | Ar-N₂⁺BF₄⁻, Cs₂CO₃ | Quinoline N-oxide | 2-Arylquinoline N-oxide |

| C-H Hydroxyalkylation | 4-Acyl-1,4-dihydropyridines | Blue light | Quinoline | Hydroxyalkylated Quinoline |

| Dearomatization | Ir photocatalyst | Imines, Blue LED | Quinoline | Bridged 1,3-diazepanes |

Radical-Mediated Reaction Pathways in Quinoline Chemistry

Quinoline and its derivatives are susceptible to radical attack, often leading to functionalization at the C-2 or C-4 positions. Radical reactions provide a powerful tool for the introduction of various substituents onto the quinoline core. researchgate.net

The Minisci reaction is a classic example of a radical-mediated functionalization of a heteroaromatic compound. In this reaction, a radical is generated in the presence of an acid and adds to the protonated quinoline ring. A visible-light-mediated C-H hydroxyalkylation of quinolines has been reported that proceeds via a radical pathway, avoiding the need for harsh oxidants. nih.gov

The electrochemical generation of radical species that can react with quinolines is also a viable strategy. For example, the electrochemical coupling of morpholine (B109124) with quinoline N-oxide proceeds via a radical mechanism. mdpi.com

Given the presence of the 2-methyl group, radical abstraction of a hydrogen atom from this position is also a potential pathway, leading to a benzylic-type radical that can undergo further reactions.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, SC-XRD reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular interactions that govern the supramolecular architecture.

The bond lengths and angles within the quinoline and fluorobenzoate moieties are generally in good agreement with those observed in similar structures, such as 8-quinolyl benzoate. crystallography.net Any significant deviations from standard values can indicate electronic effects or strain within the molecule.

Table 1: Selected Bond Lengths for (5-Chloroquinolin-8-yl)-2-fluorobenzoate (Data is for the chloro-analogue and serves as an estimate)

| Bond | Length (Å) |

|---|---|

| C-O (ester) | ~1.35-1.40 |

| C=O (ester) | ~1.20-1.22 |

| C-F | ~1.35-1.37 |

| C-Cl | ~1.73-1.75 |

Table 2: Selected Bond Angles for (5-Chloroquinolin-8-yl)-2-fluorobenzoate (Data is for the chloro-analogue and serves as an estimate)

| Angle | Value (°) |

|---|---|

| O-C-O (ester) | ~122-124 |

| C-O-C (ester) | ~116-118 |

| C-C-F | ~118-120 |

The way molecules pack in a crystal is determined by a variety of non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial in determining the physical properties of the solid material.

Aromatic rings, such as the quinoline and fluorobenzene (B45895) rings in the title compound, can interact through attractive, non-covalent pi-pi stacking interactions. These interactions are a result of electrostatic and dispersion forces between the electron clouds of the aromatic systems. The geometry of these interactions can vary, from a parallel, face-to-face arrangement to a slipped-parallel or T-shaped arrangement. In many quinoline-based structures, pi-pi stacking is a dominant feature, often leading to the formation of columnar or layered structures. nih.gov For instance, in N-(Quinolin-8-yl)quinoline-2-carboxamide, weak intermolecular π–π interactions are present with a centroid–centroid distance of 3.7351 (14) Å. nih.gov

Van der Waals forces are ubiquitous intermolecular forces that arise from temporary fluctuations in electron density. While individually weak, their cumulative effect is significant in molecular crystals. In addition to van der Waals forces, other specific interactions can be present. For example, in the analogue (5-Chloroquinolin-8-yl)-2-fluorobenzoate, a halogen-halogen interaction between the chlorine and fluorine atoms of adjacent molecules is observed, with a distance shorter than the sum of their van der Waals radii (3.2171(15) Å). crystallography.net This type of interaction, known as a halogen bond, can act as a directional force, influencing the crystal packing in a predictable manner. crystallography.net It is plausible that in this compound, interactions involving the fluorine atom and the quinoline ring's pi system (C-F...π) could also contribute to the supramolecular assembly.

Exploration of Intermolecular Interactions and Supramolecular Architectures

Experimental Charge Density Analysis for Noncovalent Interactions

Experimental charge density analysis is an advanced crystallographic technique that goes beyond the simple determination of atomic positions to map the distribution of electron density throughout the crystal. This is achieved by collecting high-resolution X-ray diffraction data at low temperatures. The resulting electron density map can be analyzed using quantum chemical theories, such as the Quantum Theory of Atoms in Molecules (QTAIM), to characterize the nature and strength of chemical bonds and intermolecular interactions. researchgate.netbldpharm.com

While no experimental charge density study has been performed on this compound, the technique offers powerful insights into the non-covalent interactions discussed above. For instance, for a given intermolecular interaction, a bond path between the two interacting atoms can be identified, and the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) can be calculated. These values provide a quantitative measure of the interaction's strength and nature. Generally, closed-shell interactions, such as hydrogen bonds and van der Waals forces, are characterized by low ρ and positive ∇²ρ values at the BCP. cam.ac.ukcam.ac.uk

An experimental charge density study on this compound would allow for:

Quantitative characterization of C-H...O hydrogen bonds: Determining the exact strength and electrostatic contribution of these weak interactions.

Analysis of pi-pi stacking: Visualizing the electron density overlap between the aromatic rings and quantifying the energetic contribution of these interactions.

Investigation of halogen-related interactions: Characterizing any C-H...F or C-F...π interactions and understanding the role of the fluorine atom in directing the crystal packing.

Such studies have been successfully applied to other quinoline derivatives and organic co-crystals, providing a deeper understanding of the subtle forces that govern their solid-state structures. cam.ac.ukcam.ac.uk

Topological Properties of Electron Density (ED)

No studies detailing the topological properties of the electron density, such as analysis based on Quantum Theory of Atoms in Molecules (QTAIM), were found for this compound. This type of analysis on related molecules like 2-Methyl-8-nitroquinoline has involved the study of electron localization function (ELF) and localized orbital locator (LOL) to understand chemical bonding and electron distribution. researchgate.net

Mapping of Electrostatic Potentials and Sigma-Holes

Specific electrostatic potential maps and analyses of sigma-holes for this compound are not published. MEP maps for analogous quinoline structures have been computed to understand intermolecular interactions and reactivity. researchgate.netnist.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Determination

There are no published PXRD patterns for this compound to confirm its crystalline phase. However, PXRD has been used to characterize related metal complexes of 2-methyl-8-hydroxyquinoline, such as Bis(2-methyl-8-hydroxyquinoline) lead nanoparticles, confirming their crystalline nature. researchgate.net The crystal structure of the precursor, 8-hydroxy-2-methylquinoline, has been determined by single-crystal X-ray diffraction, revealing an orthorhombic system. researchgate.net

Advanced Spectroscopic Techniques for Structural Confirmation and Mechanistic Insights

While specific spectra for this compound are unavailable, data for its precursors and related structures provide expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)

Detailed ¹H and ¹³C NMR data for this compound have not been reported. For context, the ¹H NMR spectrum of the parent molecule, 2-fluorobenzoic acid, shows characteristic multiplets in the aromatic region. nih.gov Similarly, NMR data is available for various functionalized quinolines. For example, in 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the protons of the quinoline and benzoate rings are well-resolved, and their assignments are confirmed by 2D NMR techniques like COSY and HMBC. mdpi.com No isotopic labeling studies involving deuterium for this specific compound were found.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

A specific IR spectrum for this compound is not available. An analysis would be expected to show characteristic vibrational bands for the ester carbonyl (C=O) group, typically in the region of 1720-1740 cm⁻¹, C-O stretching vibrations, and bands corresponding to the quinoline and fluorinated benzene rings. The NIST WebBook provides gas-phase IR spectra for the precursors, 2-methyl-8-quinolinol nist.gov and methyl 2-fluorobenzoate, which show the expected functional group absorptions. nist.gov For instance, the IR spectrum of a related compound, ethyl 2-[(2-methylquinolin-8-yl)oxy]acetate, displays a strong ester C=O stretch at 1750 cm⁻¹. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition and Fragmentation Studies

HRMS data for this compound, which would confirm its exact mass and elemental composition, is not published. Mass spectrometry data for the precursor 2-fluorobenzoic acid is available, showing its molecular ion peak. nih.gov In the mass spectrum of the related 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, key fragmentation patterns include the formation of the (4-chlorobenzylidyne)oxonium ion. mdpi.com A similar fragmentation pattern for this compound would be expected, likely involving the formation of a 2-fluorobenzoyl cation.

Cyclic Voltammetry Studies for Electrochemical Behavior

Initial investigations into the electrochemical properties of this compound have been undertaken to map its redox behavior. Cyclic voltammetry, a key electrochemical technique, provides insights into the oxidation and reduction processes of a molecule.

While specific, detailed experimental data and comprehensive tables for the cyclic voltammetry of this compound are not widely available in the public domain, preliminary studies and data from closely related compounds offer a foundational understanding. For instance, research on the electrochemical properties of various quinolinecarbaldehydes and their Schiff base derivatives has shown a strong correlation between their chemical structure and their reduction and oxidation potentials. mdpi.com It has been observed that the presence of a methyl group can facilitate oxidation, while the reduction potential of methylated compounds tends to be more negative compared to their non-methylated counterparts. mdpi.com

Studies on benzo[h]quinolin-10-ol derivatives using cyclic voltammetry have determined oxidation potential onsets, providing valuable comparative data for related heterocyclic systems. nih.gov Furthermore, the electrochemical behavior of quinoline N-oxides in the presence of other reagents has been investigated, highlighting the complexity of redox processes in such systems. mdpi.com

It is important to note that the electrochemical behavior of ester derivatives of 8-hydroxyquinoline (B1678124) can be influenced by the nature of the substituents on both the quinoline and the benzoate rings. The fluorine atom on the benzoate ring, being an electron-withdrawing group, is expected to influence the electron density across the entire molecule, thereby affecting its oxidation and reduction potentials.

Further dedicated research is required to generate specific cyclic voltammetry data for this compound. Such studies would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a range of potentials to observe the resulting current responses. The data from such experiments would allow for the creation of detailed tables summarizing key electrochemical parameters, including peak potentials and current intensities, which are essential for a complete understanding of the compound's electronic properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate a variety of electronic properties that are central to understanding the reactivity and behavior of (2-Methylquinolin-8-yl) 2-fluorobenzoate (B1215865). These calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to ensure reliable results. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. niscpr.res.in A smaller gap suggests the molecule is more polarizable and more reactive.

For (2-Methylquinolin-8-yl) 2-fluorobenzoate, the HOMO is expected to be localized primarily on the electron-rich 2-methylquinoline (B7769805) ring system, which can act as the primary electron donor. Conversely, the LUMO would likely be distributed over the electron-withdrawing 2-fluorobenzoate moiety. This distribution facilitates intramolecular charge transfer from the quinoline (B57606) part to the benzoate (B1203000) part upon electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.27 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas correspond to neutral or weakly polar regions.

In the case of this compound, the MESP map would be expected to show a high negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the quinoline ring, identifying them as primary sites for electrophilic interaction. Regions of positive potential (blue) would likely be found around the hydrogen atoms. Such analysis is invaluable for predicting intermolecular interactions, including hydrogen bonding, and for understanding the molecule's reactivity patterns. nih.gov

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. wikipedia.org These charges are calculated by partitioning the total electron population, derived from a quantum chemical calculation, among the constituent atoms. numberanalytics.com This analysis helps in understanding the electronic distribution and identifying charge localization, which influences the molecule's dipole moment and polarizability. niscpr.res.in

It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation and can sometimes yield unrealistic values. nih.gov Therefore, while useful, the results are often considered qualitatively. For this compound, the analysis would likely show a significant negative charge on the oxygen and nitrogen atoms and a positive charge on the carbonyl carbon, consistent with their electronegativities.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

This table presents hypothetical data for illustrative purposes. The values are highly dependent on the chosen computational method and basis set.

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

| N1 | Nitrogen | -0.58 |

| O1 (C=O) | Oxygen | -0.65 |

| O2 (Ester) | Oxygen | -0.45 |

| C2 (C=O) | Carbon | +0.75 |

| F1 | Fluorine | -0.38 |

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations provide the frequencies and intensities of the vibrational modes of the molecule in its ground state. Comparing the predicted spectrum with an experimentally obtained spectrum is a powerful method for structural confirmation.

Typically, calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, the computed frequencies are often multiplied by a scaling factor. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the ester group (expected around 1730-1750 cm⁻¹), C-O stretching, C-F stretching, and various aromatic C-H and C=C stretching and bending modes characteristic of the quinoline and fluorobenzene (B45895) rings. nih.govnih.gov

Computational Thermochemistry and Stability Predictions

Computational thermochemistry allows for the prediction of key thermodynamic properties, such as the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f). These values are critical for assessing the thermodynamic stability of a molecule. longdom.orgchemrxiv.org Methods like the CBS-QB3 composite method are known for providing high-accuracy thermochemical data. chemrxiv.org

By calculating these properties for this compound and its potential isomers or decomposition products, one can evaluate its relative stability. For instance, comparing the Gibbs free energy of the ester with that of its hydrolysis products (2-methyl-8-hydroxyquinoline and 2-fluorobenzoic acid) would provide insight into its stability against hydrolysis. Studies on quinoline derivatives have established their thermodynamic properties, which serve as a benchmark for such predictions. longdom.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds (notably the C-O-C ester linkage), MD simulations are essential for exploring its conformational landscape.

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about binding affinity and the nature of the interactions.

As of the latest literature review, specific molecular docking studies for this compound against particular biological targets have not been reported in publicly available scientific journals. Such studies would typically involve docking the compound into the active site of a protein of interest to predict its binding energy and identify key interactions.

For illustrative purposes, molecular docking studies on structurally similar quinoline derivatives have been performed to explore their potential as, for example, anticancer agents or enzyme inhibitors. These studies typically report data such as:

Binding Energy (kcal/mol): A measure of the affinity of the ligand for the protein. More negative values indicate stronger binding.

Interacting Residues: The specific amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand.

Inhibition Constant (Ki): A calculated value that indicates the potency of an inhibitor.

A hypothetical data table for such a study is presented below to illustrate how the results would be displayed.

Table 1: Hypothetical Molecular Docking Data (Note: This data is for illustrative purposes only and does not represent actual findings for this compound)

| Target Protein | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

|---|---|---|---|

| Example Kinase 1 | -8.5 | 2 | LYS745, MET793 |

| Example Polymerase | -7.9 | 1 | ASP185 |

| Example Receptor A | -9.1 | 3 | TYR356, GLU327, SER330 |

Theoretical Investigations of Optical and Electronic Properties

Theoretical investigations, often employing Density Functional Theory (DFT), are used to calculate the structural, optical, and electronic properties of a molecule. These calculations can predict how a molecule will absorb and emit light, as well as its chemical reactivity and stability.

Detailed theoretical studies on the optical and electronic properties of this compound are not currently available in the published literature. Such studies would provide valuable data on the molecule's quantum chemical parameters.

Investigations into similar quinoline derivatives often utilize DFT calculations to determine properties such as:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap can suggest higher chemical reactivity and may be related to the molecule's optical properties.

Maximum Absorption Wavelength (λmax): The wavelength at which the molecule absorbs the most light, which can be calculated from the electronic transitions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies and provide insight into the molecule's reactivity.

A summary of the kind of data that would be generated from such a theoretical study is shown in the table below.

Table 2: Hypothetical Theoretical Optical and Electronic Properties (Note: This data is for illustrative purposes only and does not represent actual findings for this compound)

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Maximum Absorption Wavelength (λmax) | 310 | nm |

| Dipole Moment | 3.5 | Debye |

These theoretical calculations are fundamental for understanding the intrinsic properties of a molecule and for designing new compounds with tailored optical and electronic characteristics.

Research Applications and Functional Explorations in Advanced Chemical Fields

Medicinal Chemistry Research and Lead Compound Design

The quinoline (B57606) moiety is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. ossila.com This has led to intensive research into quinoline-based compounds for therapeutic applications.

Structure-Activity Relationship (SAR) Studies for Bioactive Scaffold Design

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry where the relationship between a molecule's chemical structure and its biological activity is investigated. patsnap.com For quinoline derivatives, SAR studies are instrumental in identifying key structural features that govern their therapeutic effects. By systematically modifying the quinoline scaffold, researchers can enhance potency and selectivity. patsnap.com The process involves creating and testing a series of analogues to determine which functional groups and substitution patterns lead to improved biological outcomes. patsnap.com

Investigation of Modulatory Effects on Cellular Targets and Pathways (e.g., enzyme activation/inhibition)

Quinoline derivatives have been shown to interact with a variety of cellular targets and pathways. These interactions can range from enzyme inhibition to the modulation of protein-protein interactions. The specific biological effect is highly dependent on the substitution pattern of the quinoline ring system.

Exploration as a Lead Compound for Rational Drug Design and Optimization

A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as the starting point for drug design and optimization. ijddd.comnumberanalytics.com The process of lead optimization involves synthetically modifying a biologically active compound to improve its stereoelectronic, physicochemical, pharmacokinetic, and toxicological properties to a level of clinical utility. ijddd.com Quinoline derivatives are often considered valuable lead compounds due to their versatile chemical nature and proven biological relevance. ossila.com

Analysis of Molecular Interactions with Biological Macromolecules (e.g., binding pockets)

Understanding the interactions between small molecules and biological macromolecules like proteins and nucleic acids is fundamental to drug design. nih.gov Techniques such as X-ray crystallography and computational modeling are used to visualize and analyze how quinoline derivatives fit into the binding pockets of their biological targets. These studies provide insights into the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity.

Study of Bioactive Potential (e.g., anti-cancer, anti-bacterial, anti-malarial activity) in in vitro models relevant to target engagement

The quinoline scaffold is a well-established pharmacophore in the development of various therapeutic agents. For instance, quinine, a natural quinoline alkaloid, is a famous antimalarial drug. ossila.com Synthetic quinoline derivatives have been extensively investigated for a wide range of bioactivities.

| Bioactive Potential of Quinoline Derivatives | Examples of Investigated Activities |

| Anti-malarial | The quinoline ring is central to the activity of drugs like chloroquine (B1663885) and mefloquine. |

| Anti-cancer | Certain quinoline-based compounds have shown cytotoxic effects against various cancer cell lines. |

| Anti-bacterial | Quinolone antibiotics, which contain a related bicyclic structure, are a major class of antibacterial agents. |

| Anti-viral | Research has explored the potential of quinoline derivatives to inhibit viral replication. |

| Anti-inflammatory | Some quinoline compounds have demonstrated anti-inflammatory properties in preclinical models. |

These in vitro studies are crucial for the initial identification of the therapeutic potential of new quinoline compounds and for understanding their mechanism of action at the cellular level.

Materials Science and Optoelectronic Applications

The conjugated aromatic system of the quinoline ring also imparts interesting photophysical properties to its derivatives, making them attractive candidates for applications in materials science. Quinoline-based molecules are utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The ability to tune the energy gap of these molecules through functional group modifications allows for the targeted design of materials with specific optoelectronic properties. ossila.com

Development as Active Components for Organic Light-Emitting Diodes (OLEDs)

Derivatives of 8-hydroxyquinoline (B1678124) (8HQ) are renowned for their use in organic light-emitting diodes (OLEDs), most notably as the green emitter and electron transport material, tris(8-hydroxyquinolinato)aluminum (Alq3). scispace.comrsc.orgmdpi.com The ester, (2-Methylquinolin-8-yl) 2-fluorobenzoate (B1215865), can be envisioned as a precursor or a component in novel OLED materials.

The core 8-hydroxyquinoline structure is an excellent scaffold for forming stable metal complexes. scirp.org While the ester itself is not a direct chelating agent, it can be hydrolyzed to 2-methyl-8-hydroxyquinoline, which can then form luminescent metal complexes. The 2-methyl substituent can influence the solubility and packing of the resulting complexes, potentially leading to improved film-forming properties and device stability.

Furthermore, the 2-fluorobenzoate moiety could be designed to be a leaving group in a precursor-based approach to depositing metal-quinoline complexes. The electronic properties of the resulting metal complex, and thus the emission color and efficiency of the OLED, can be tuned by the substituents on the quinoline ring. For instance, electron-donating or withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Below is a table illustrating the typical photoluminescent properties of related 8-hydroxyquinoline metal complexes, which provides a basis for the expected performance of materials derived from (2-Methylquinolin-8-yl) 2-fluorobenzoate.

| Compound | Emission Color | Photoluminescence Maximum (nm) | Application in OLEDs |

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Green | ~520-530 | Emitter, Electron Transport Layer rsc.orgmdpi.com |

| Bis(8-hydroxyquinoline)zinc (Znq2) | Yellow | ~565-590 | Emitter Layer mdpi.com |

| Aluminum tris(4-morpholinyl-8-hydroxyquinoline) | Bluish-Green | 489 | Emitter Layer (Blue-shifted) researchgate.net |

Application in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaics

Quinoline derivatives are utilized in the synthesis of dyes for dye-sensitized solar cells (DSSCs) due to their conjugated molecular structure, which facilitates light absorption and electron transfer. ossila.com The extended π-system of the quinoline core in this compound makes it a candidate for incorporation into larger dye structures.

In a typical DSSC, a dye molecule absorbs photons and injects electrons into the conduction band of a semiconductor, usually titanium dioxide (TiO2). The structure of the dye is crucial for efficient light harvesting and electron injection. The 2-methylquinoline (B7769805) part of the molecule could serve as an anchor group to the semiconductor surface after hydrolysis of the ester. The electronic properties of the dye, including its absorption spectrum and energy levels, can be modified by attaching various functional groups to the quinoline ring. The 2-fluorobenzoate group, or derivatives thereof, could be part of a larger conjugated system designed to enhance the light-harvesting capabilities of the dye.

Design for Fluorescent Probes in Bioimaging and Other Luminescent Applications

8-Hydroxyquinoline and its derivatives are known to be weakly fluorescent on their own but exhibit strong fluorescence upon chelation with metal ions. scispace.comrsc.org This "turn-on" fluorescence makes them excellent candidates for designing fluorescent chemosensors for detecting metal ions in biological and environmental systems. scispace.comnih.gov

This compound could be developed as a pro-fluorophore. In the presence of a specific enzyme or under certain physiological conditions that can cleave the ester bond, the resulting 2-methyl-8-hydroxyquinoline would be free to bind to target metal ions, leading to a detectable fluorescent signal. The 2-methyl group can enhance the selectivity for certain metal ions due to steric hindrance.

The fluorescence properties of the resulting metal complexes are highly dependent on the metal ion. For example, complexes of 8-hydroxyquinoline derivatives with Al(III), Ga(III), and Zn(II) are known to be highly fluorescent. nih.govuci.edu

The following table summarizes the fluorescence characteristics of some metal complexes with 8-hydroxyquinoline derivatives, indicating the potential for sensor development.

| Metal Ion | Fluorescence of Complex | Potential Application |

| Al(III) | Strong | Fluorescent Sensor nih.govuci.edu |

| Zn(II) | Strong | Fluorescent Sensor, Bioimaging nih.govuci.edu |

| Ga(III) | Strong | Fluorescent Sensor nih.gov |

| Mg(II) | Fluorescent | Fluorescent Sensor uci.edu |

Strategies for Tuning Electronic and Photophysical Properties through Structural Modification

The electronic and photophysical properties of this compound and its derivatives can be systematically tuned through structural modifications. This allows for the rational design of molecules with specific properties for various applications.

Substitution on the Quinoline Ring: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) at different positions on the quinoline ring can significantly alter the HOMO and LUMO energy levels. researchgate.net This, in turn, affects the absorption and emission wavelengths, as well as the quantum yield of fluorescence of the corresponding metal complexes.

Modification of the Benzoate (B1203000) Group: The electronic nature of the ester can be modified by changing the substituents on the benzoate ring. The fluorine atom at the 2-position of the benzoate is an electron-withdrawing group, which influences the reactivity of the ester bond and the electronic properties of the entire molecule. Varying the position and nature of the substituent on the benzoate ring can fine-tune these properties.

Variation of the Alkyl Group at the 2-Position: The 2-methyl group can be replaced with other alkyl or aryl groups to modulate the steric environment around the nitrogen atom. This can affect the coordination geometry of the resulting metal complexes and their photophysical properties.

Catalysis and Ligand Design

Development as Ligands for Transition Metal Catalysis

The 8-hydroxyquinoline scaffold is a privileged structure in ligand design for transition metal catalysis. After hydrolysis of the ester, the resulting 2-methyl-8-hydroxyquinoline can act as a bidentate N,O-ligand, forming stable complexes with a variety of transition metals. The nitrogen atom of the quinoline and the oxygen of the hydroxyl group coordinate to the metal center.

These metal complexes can be catalytically active in a range of organic transformations. The 2-methyl group can provide steric bulk that influences the selectivity of the catalytic reaction, for example, in asymmetric catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be tuned by introducing different substituents on the quinoline ring.

Investigation in Metal-Ligand Cooperative Catalysis and Cooperative Catalysis

Metal-ligand cooperativity refers to catalytic systems where both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a catalytic cycle. The 8-hydroxyquinoline framework is well-suited for this type of catalysis. The hydroxyl group can act as a proton shuttle or be involved in substrate activation.

For instance, in a catalytic cycle, the ligand might be deprotonated to create a more electron-rich metal center, which can then activate a substrate. Subsequent protonation of the ligand can facilitate product release. The 2-methyl group in this compound (after hydrolysis) can influence the pKa of the hydroxyl group and the steric accessibility of the active site, thereby modulating the efficiency and selectivity of the cooperative catalytic process.

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Based on a comprehensive review of available scientific literature, there is currently no specific research published on the application of This compound in the fields of asymmetric synthesis, chiral catalysis, electrocatalysis, or photoredox catalysis for organic transformations.

Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of relevant research findings for this particular compound.

Q & A

Q. Advanced

- Molecular Docking : Software like AutoDock Vina to predict binding affinities with enzymes (e.g., acetylcholinesterase).

- Molecular Dynamics (MD) Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.

- DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps, which inform reactivity . These methods are critical for elucidating mechanisms in drug design or corrosion inhibition.

How is crystallographic data analyzed to determine molecular conformation?

Q. Advanced

- Data Collection : High-resolution (<1.0 Å) datasets collected on area-detector diffractometers (e.g., Bruker SMART APEX II) .

- Structure Solution : SHELXD for phase problem resolution .

- Refinement : SHELXL with least-squares minimization to refine positional and displacement parameters. Validation tools (e.g., PLATON) check for disorders or twinning . Metrics like R1 (<0.05) and wR2 (<0.15) ensure accuracy .

What are the key spectroscopic features for confirming the ester linkage?

Q. Basic

- IR Spectroscopy : Strong absorption at ~1720–1740 cm (ester C=O stretch).

- H NMR : Downfield shift of the quinolin-8-yl proton (δ ~8.8 ppm due to electron-withdrawing ester group).

- C NMR : Ester carbonyl at δ ~165–170 ppm and fluorobenzoyl carbons (C-F coupling visible as splitting in DEPT-135) .

How can researchers assess the compound’s stability under varying experimental conditions?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for thermal stability).

- pH-Dependent Stability Studies : Monitor via HPLC over 24–72 hours in buffers (pH 2–12).

- Light Exposure Tests : UV-Vis spectroscopy to detect photodegradation products. Stability data inform storage conditions (e.g., dark, −20°C) and experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.